molecular formula C14H20O B12651781 Butyl-1,2,3,4-tetrahydro-1-naphthol CAS No. 85665-92-5

Butyl-1,2,3,4-tetrahydro-1-naphthol

Cat. No.: B12651781
CAS No.: 85665-92-5
M. Wt: 204.31 g/mol
InChI Key: DEPHQOGHQQLGNM-UHFFFAOYSA-N
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Description

Butyl-1,2,3,4-tetrahydro-1-naphthol is an organic compound with the molecular formula C14H20O It is a derivative of naphthol, characterized by the presence of a butyl group attached to the tetrahydronaphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl-1,2,3,4-tetrahydro-1-naphthol typically involves the reaction of α-tetralone with butyllithium in the presence of cerium(III) chloride. The process begins with the preparation of anhydrous cerium(III) chloride, which is then used to facilitate the reaction between α-tetralone and butyllithium. The reaction is carried out at low temperatures, typically around -78°C, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of cerium(III) chloride and butyllithium remains consistent, with the reaction conditions optimized for large-scale production. The process involves careful control of temperature and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Butyl-1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include butyl-substituted ketones, quinones, and various substituted naphthols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl-1,2,3,4-tetrahydro-1-naphthol has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a substrate for aryl sulfotransferase enzymes, where it undergoes sulfation reactions. The compound’s structure allows it to fit into the enzyme’s active site, facilitating the transfer of sulfate groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl-1,2,3,4-tetrahydro-1-naphthol is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

CAS No.

85665-92-5

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-butyl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C14H20O/c1-2-3-10-14(15)11-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,15H,2-3,6,8,10-11H2,1H3

InChI Key

DEPHQOGHQQLGNM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCC2=CC=CC=C21)O

Origin of Product

United States

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